L-Tyrosine ethyl ester

Description

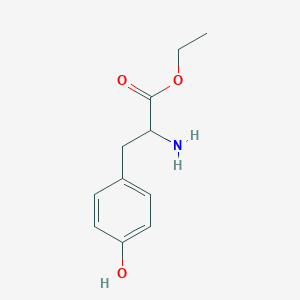

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8/h3-6,10,13H,2,7,12H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBBWEQLNKVHYCX-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883574 | |

| Record name | L-Tyrosine, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949-67-7 | |

| Record name | L-Tyrosine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=949-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl tyrosine ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Tyrosine, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Tyrosine, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl L-tyrosinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL L-TYROSINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17RPW76A9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of L-Tyrosine Ethyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tyrosine ethyl ester hydrochloride is a critical derivative of the amino acid L-tyrosine, widely employed as a building block in peptide synthesis and as an intermediate in the development of various pharmaceutical agents.[1][2] Its ethyl ester moiety enhances solubility in organic solvents, while the hydrochloride salt protects the reactive amino group, making it an ideal starting material for further chemical modifications.[3] This guide provides a comprehensive overview of the prevalent methods for its synthesis and purification, grounded in fundamental chemical principles and supported by detailed, field-proven protocols. We will delve into the causality behind experimental choices, offering insights to enable researchers to optimize reaction conditions and achieve high purity and yield.

The Core Chemistry: Fischer-Speier Esterification

The synthesis of this compound hydrochloride is a classic example of the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] In this case, the carboxylic acid group of L-Tyrosine reacts with ethanol in the presence of a strong acid catalyst to form the corresponding ethyl ester.

Causality of Component Selection:

-

L-Tyrosine: The chiral starting material. Its zwitterionic nature in neutral solutions means the amino group exists as -NH3+ and the carboxyl group as -COO-, rendering the carboxylate a poor electrophile.[5]

-

Ethanol (C₂H₅OH): Serves as both the reactant and, typically, the solvent. Using it in large excess is a key strategy to drive the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[4]

-

Acid Catalyst: Essential for the reaction to proceed. Its primary role is to protonate the carboxylic acid's carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by ethanol.[4] Simultaneously, the acid protonates the amino group, forming an ammonium salt (-NH₃⁺Cl⁻). This has the dual benefit of (a) preventing the amino group from acting as a competing nucleophile and (b) protecting it from undesired side reactions.

Reaction Mechanism

The mechanism proceeds through several equilibrium steps. The use of an acid catalyst that also acts as a dehydrating agent or the removal of water is crucial for achieving high yields.

Figure 1: Mechanism of the Fischer-Speier Esterification for L-Tyrosine.

Synthetic Protocols: A Practical Approach

While the core principle is consistent, several reagents can be used to generate the necessary acidic conditions. The most common and effective method involves the in situ generation of ethanolic hydrogen chloride using thionyl chloride (SOCl₂).

Preferred Method: Thionyl Chloride in Ethanol

This is often the method of choice in modern labs due to its efficiency and high yield. Thionyl chloride reacts vigorously with ethanol to produce hydrogen chloride (HCl) and sulfur dioxide (SO₂), both of which are gases, and ethyl sulfite. The in situ generation of HCl provides the necessary catalyst, and the reaction consumes any trace amounts of water, further driving the esterification forward.[6][7]

Reaction: SOCl₂ + 2 C₂H₅OH → 2 HCl + SO(OC₂H₅)₂

Detailed Experimental Protocol:

-

Apparatus Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser (with a drying tube or inert gas inlet), and an addition funnel. Ensure all glassware is thoroughly dried to prevent quenching the thionyl chloride.

-

Reagent Preparation: Suspend L-Tyrosine (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of tyrosine) in the reaction flask.

-

Controlled Addition: Cool the flask in an ice-salt bath to approximately -10 °C.[7] Slowly add thionyl chloride (1.2-1.5 eq) dropwise via the addition funnel over 30-60 minutes.

-

Causality: This slow, cooled addition is critical to control the highly exothermic reaction between thionyl chloride and ethanol. A rapid addition can cause a dangerous surge in temperature and pressure from the evolution of HCl and SO₂ gases.

-

-

Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 78 °C) for 3-5 hours.

-

Monitoring: The reaction's progress can be monitored by Thin Layer Chromatography (TLC), using a mobile phase such as n-butanol:acetic acid:water (4:1:1). The disappearance of the L-Tyrosine spot (which typically remains at the baseline) indicates the completion of the reaction.[6]

Alternative Method: Bubbling HCl Gas

The traditional Fischer esterification involves preparing a saturated solution of anhydrous HCl in ethanol and then using this solution to esterify the amino acid.[5]

Detailed Experimental Protocol:

-

Catalyst Preparation: Bubble dry hydrogen chloride gas through a flask of anhydrous ethanol, cooled in an ice bath, until saturation is achieved (typically a 3-4 M solution).

-

Reaction: Add L-Tyrosine (1.0 eq) to the prepared ethanolic HCl solution.

-

Reflux: Heat the mixture under reflux for 4-6 hours.[5]

-

Monitoring: Monitor the reaction via TLC as described in the previous method.

Purification: From Crude Solid to Analytical Grade Product

Proper purification is paramount to obtaining this compound hydrochloride suitable for sensitive downstream applications like peptide synthesis. The primary technique employed is recrystallization, which leverages differences in solubility between the desired product and impurities.

Figure 2: General workflow for the purification of this compound HCl.

Detailed Purification Protocol:

-

Initial Isolation (Work-up):

-

After the reaction is complete, cool the flask to room temperature.

-

Remove the solvent (ethanol) under reduced pressure using a rotary evaporator. This will yield a viscous oil or a semi-solid residue.

-

To this residue, add a non-polar "anti-solvent" such as anhydrous diethyl ether or petroleum ether and triturate (stir/grind with a spatula).[6]

-

Causality: The ionic hydrochloride salt is highly soluble in the polar ethanol reaction medium but virtually insoluble in non-polar ethers. This addition causes the crude product to precipitate as a white solid, leaving many organic impurities dissolved in the ether.

-

-

Crude Product Collection:

-

Collect the precipitated white solid by vacuum filtration using a Büchner funnel.

-

Wash the solid cake with several portions of the anti-solvent (e.g., diethyl ether) to remove any remaining soluble impurities.

-

Dry the crude solid briefly to remove residual ether. At this stage, yields are often high (e.g., 80-95%), but the purity may not be sufficient.[6]

-

-

Recrystallization:

-

Transfer the crude solid to a clean Erlenmeyer flask.

-

Add the minimum amount of hot absolute ethanol required to just dissolve the solid completely.

-

Causality: The principle of recrystallization is to dissolve the product in a hot solvent in which it has high solubility, while impurities are either insoluble (and can be filtered off hot) or remain soluble upon cooling.

-

Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

-

Once crystal formation appears complete, place the flask in an ice bath for 30-60 minutes to maximize the yield of the precipitate.

-

If crystallization is slow to initiate, scratching the inside of the flask with a glass rod or adding a seed crystal can be effective. Alternatively, one can slowly add an anti-solvent like diethyl ether to the ethanolic solution until turbidity persists, then warm to re-dissolve and cool slowly.[5]

-

-

Final Collection and Drying:

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold ethanol, followed by anhydrous diethyl ether.

-

Dry the final product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

-

Data Presentation and Quality Control

The identity and purity of the synthesized this compound hydrochloride must be confirmed through analytical methods.

Table 1: Physical and Analytical Properties

| Property | Typical Value | Purpose |

| Appearance | White to off-white crystalline powder | Initial quality check[1][8] |

| Melting Point | 165-170 °C | Purity indicator; sharp range is key[1][8] |

| Yield | 80-95% (crude); 70-85% (purified) | Process efficiency measure[6] |

| Optical Rotation [α]D | +26° to +30° (c=5, C₂H₅OH) | Confirmation of stereochemical integrity[1] |

| Purity (TLC/HPLC) | ≥98% | Quantitative purity assessment[7][8] |

Self-Validating System: The process contains inherent checkpoints. A successful reaction is confirmed by TLC. The subsequent purification is validated by observing a sharp melting point within the accepted range and by HPLC analysis showing a single major peak. Finally, a correct optical rotation value confirms that the chiral center of the amino acid was not racemized during the synthesis.

Conclusion

The synthesis of this compound hydrochloride via Fischer-Speier esterification, particularly using the thionyl chloride method, is a robust and high-yielding process. The core of the methodology lies in the acid-catalyzed esterification in an excess of ethanol, which is mechanistically well-understood. Success, however, is critically dependent on a carefully executed purification strategy, primarily recrystallization, to remove unreacted starting materials and by-products. By understanding the chemical principles behind each step—from the role of the acid catalyst to the logic of solvent/anti-solvent selection—researchers can reliably produce high-purity material essential for advancements in chemical biology and drug discovery.

References

- 1. This compound Hydrochloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. chemimpex.com [chemimpex.com]

- 3. l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds [comptes-rendus.academie-sciences.fr]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. scielo.br [scielo.br]

- 6. This compound Hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]

- 8. This compound 4089-07-0 [sigmaaldrich.com]

An In-depth Technical Guide to the Physical and Chemical Properties of L-Tyrosine Ethyl Ester

This guide provides a comprehensive overview of the physical and chemical properties of L-Tyrosine ethyl ester, a derivative of the amino acid L-tyrosine. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document delves into its structural features, physicochemical characteristics, and chemical behavior, supported by experimental data and established scientific literature.

Introduction: The Significance of this compound

L-Tyrosine, a non-essential amino acid, is a fundamental building block for proteins and a precursor for the synthesis of critical neurotransmitters like dopamine, norepinephrine, and epinephrine.[1] Its ethyl ester derivative, this compound, is of significant interest in pharmaceutical and nutraceutical research. The esterification of the carboxylic acid group enhances its lipophilicity, which can improve its solubility in organic solvents and potentially its bioavailability and membrane permeability in biological systems.[1][2] This modification makes it a valuable tool in drug delivery research and as an intermediate in the synthesis of more complex molecules, including peptides and other bioactive compounds.[2][3]

This guide will explore the foundational properties of this compound, providing the technical insights necessary for its effective application in research and development.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound are crucial for its handling, formulation, and application. These properties have been determined through various analytical techniques and are summarized below.

General and Physical Properties

This compound is typically a white to off-white crystalline powder.[1][2] Its fundamental properties are detailed in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NO₃ | [4][5] |

| Molecular Weight | 209.25 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [1][2][4] |

| Melting Point | 102 - 108 °C | [4][6] |

| Boiling Point | 343.3 °C at 760 mmHg | [2] |

| Density | 1.177 g/cm³ | [2][7] |

| Flash Point | 161.4 °C | [2] |

| Optical Rotation | [α]D²⁴ = +18 ± 2º (c=1 in EtOH) | [4] |

It is important to note that this compound is often supplied and used as its hydrochloride salt (this compound hydrochloride) to improve its stability and water solubility. The properties of the hydrochloride salt can differ, particularly its melting point, which is significantly higher at approximately 165-170 °C.[7]

Solubility Profile

The esterification of L-tyrosine significantly alters its solubility profile. This compound exhibits good solubility in organic solvents such as ethanol and methanol, but has limited solubility in water.[1] The hydrochloride salt, conversely, is soluble in water.[8][9] This differential solubility is a key consideration in designing experimental protocols and formulation strategies. For instance, the free base form is more suitable for reactions in non-polar organic solvents, while the hydrochloride salt is preferred for aqueous-based systems.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its functional groups: the primary amine, the phenolic hydroxyl group, and the ethyl ester.

Reactivity of Functional Groups

-

Amino Group: The primary amine is nucleophilic and can undergo reactions typical of amines, such as acylation, alkylation, and Schiff base formation.[3] This is a common site for modification in the synthesis of peptides and other derivatives.

-

Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring is weakly acidic and can be deprotonated to form a phenoxide ion. It can also undergo etherification and esterification reactions, though typically under more forcing conditions than the carboxylic acid.

-

Ethyl Ester Group: The ester group is susceptible to hydrolysis, either acid- or base-catalyzed, to yield L-tyrosine and ethanol. This property is fundamental to its role as a prodrug, where enzymatic hydrolysis in vivo can release the active L-tyrosine.[10]

Synthesis

This compound is typically synthesized via Fischer esterification of L-tyrosine. This reaction involves treating L-tyrosine with ethanol in the presence of a strong acid catalyst, such as hydrogen chloride or thionyl chloride.[6] The use of ethanolic hydrogen chloride directly yields this compound hydrochloride.[6] The free base can be obtained by neutralizing the hydrochloride salt with a base, such as ammonia in chloroform.[6]

Stability and Storage

This compound should be stored in a cool, dry place, typically at 0-8 °C, to prevent degradation.[4] The hydrochloride salt is generally more stable than the free base. Both forms should be protected from moisture to prevent hydrolysis of the ester group.

Spectroscopic and Analytical Characterization

A variety of analytical techniques are employed to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation. The ¹H NMR spectrum of this compound will show characteristic signals for the aromatic protons, the alpha-proton, the beta-protons, and the ethyl group protons. The ¹³C NMR spectrum will similarly display distinct peaks for each unique carbon atom in the molecule.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group, the N-H stretch of the primary amine, the C=O stretch of the ester, and the aromatic C-H and C=C stretches.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (209.25 g/mol ).[5][12]

Purity Analysis

Purity is often assessed by techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[4] Titration can also be used to determine the assay of the compound.[4]

Applications in Research and Development

The unique properties of this compound make it a versatile compound in several areas of scientific research.

-

Drug Delivery and Prodrugs: Its enhanced lipophilicity makes it a candidate for prodrug strategies to improve the delivery of L-tyrosine to the central nervous system.[2]

-

Peptide Synthesis: It serves as a protected form of L-tyrosine, with the carboxylic acid group blocked as an ethyl ester, making it a useful building block in peptide synthesis.[2]

-

Neuroscience Research: It is used to study the effects of increased tyrosine levels on neurotransmitter synthesis and cognitive function.[4]

-

Nutraceuticals and Dietary Supplements: It is incorporated into supplements aimed at enhancing mood and cognitive performance.[4]

Experimental Protocols

Protocol for Synthesis of this compound Hydrochloride

Objective: To synthesize this compound hydrochloride from L-tyrosine via Fischer esterification.

Materials:

-

L-Tyrosine

-

Anhydrous Ethanol

-

Thionyl chloride (SOCl₂) or anhydrous hydrogen chloride gas

-

Reaction flask with reflux condenser and drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Petroleum ether

Procedure:

-

Add L-tyrosine to a reaction flask containing anhydrous ethanol.

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution under reduced pressure using a rotary evaporator.

-

Add petroleum ether to the concentrated residue to precipitate the white solid product.

-

Collect the solid by filtration, wash with petroleum ether, and dry under vacuum.[6]

Protocol for Purity Determination by HPLC

Objective: To determine the purity of this compound using reverse-phase HPLC.

Materials:

-

This compound sample

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase: A suitable mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized.

-

Filtered and degassed solvents

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare a sample solution of the synthesized or purchased this compound in the mobile phase.

-

Set the HPLC conditions:

-

Column: C18, with appropriate dimensions and particle size.

-

Mobile Phase: Isocratic or gradient elution with a filtered and degassed mixture of aqueous buffer and organic solvent.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by the UV absorbance maximum of this compound (around 275 nm).

-

Injection Volume: Typically 10-20 µL.

-

-

Inject the standard solution to determine the retention time and peak area.

-

Inject the sample solution.

-

Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Conclusion

This compound is a chemically and biologically significant derivative of L-tyrosine. Its physicochemical properties, particularly its enhanced lipophilicity and reactivity of its functional groups, make it a valuable tool in drug development, peptide synthesis, and neuroscience research. A thorough understanding of its properties, as detailed in this guide, is essential for its effective and reliable use in scientific applications.

References

- 1. CAS 949-67-7: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds [comptes-rendus.academie-sciences.fr]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C11H15NO3 | CID 70364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound hydrochloride, 99%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. This compound Hydrochloride | 4089-07-0 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

The Solubility Profile of L-Tyrosine Ethyl Ester: A Comprehensive Guide for Researchers

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding L-Tyrosine Ethyl Ester

This compound is an ethyl ester derivative of the non-essential amino acid L-tyrosine.[1][2] In its pure form, it typically presents as a white to off-white crystalline powder.[1][3][4] This modification of the parent amino acid is of significant interest in biochemical research, pharmaceutical development, and nutraceutical formulations. The primary rationale for the esterification of L-tyrosine is to enhance its lipophilicity, which can improve membrane permeability and bioavailability.[1][3] It serves as a crucial precursor in the synthesis of neurotransmitters like dopamine and is utilized in studies of amino acid metabolism and peptide synthesis.[4][5] A thorough understanding of its solubility in various solvent systems is paramount for its effective application, from designing drug delivery systems to formulating stable solutions for cell culture and enzymatic assays.

This guide provides a detailed examination of the solubility characteristics of this compound, the underlying chemical principles, standardized methodologies for solubility determination, and practical insights for laboratory professionals.

Core Principles: The Molecular Basis of Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute (this compound) and the solvent. The principle of "like dissolves like" is the foundational concept. The molecular structure of this compound possesses distinct polar and non-polar regions, which govern its behavior in different solvents.

-

Polar Moieties : The molecule contains a primary amine group (-NH₂), a phenolic hydroxyl group (-OH), and an ester group (-COOC₂H₅). These groups can participate in hydrogen bonding and dipole-dipole interactions, favoring solubility in polar protic and aprotic solvents.

-

Non-Polar Moieties : The aromatic benzene ring and the ethyl group of the ester constitute the non-polar, hydrophobic regions of the molecule. These parts interact favorably with non-polar or less polar organic solvents through van der Waals forces.

The overall solubility in a given solvent is a net result of the energy required to break the solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.

References

L-Tyrosine Ethyl Ester: A Technical Guide to its Mechanism of Action as a Pro-Drug

Abstract

L-tyrosine, a critical precursor to catecholamine neurotransmitters, is hampered in its therapeutic and research applications by its poor aqueous solubility. This guide provides an in-depth technical analysis of L-Tyrosine Ethyl Ester (L-TEE) as a pro-drug strategy to overcome this limitation. We will explore the physicochemical rationale behind this approach, the detailed mechanism of enzymatic conversion, and the experimental methodologies required to characterize its efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of L-TEE as a bioavailable source of L-tyrosine.

Introduction: The Rationale for a Pro-Drug Approach

L-tyrosine is a non-essential amino acid that serves as a rate-limiting precursor for the synthesis of key neurotransmitters, including dopamine, norepinephrine, and epinephrine. Its supplementation has been investigated for improving cognitive function under stress and for conditions where catecholamine levels are compromised. However, the therapeutic potential of L-tyrosine is often limited by its low water solubility (approximately 0.45 mg/mL at neutral pH), which can impede its formulation and absorption.[1]

To address this challenge, pro-drug strategies have been employed. A pro-drug is an inactive or less active molecule that is converted into the active parent drug in vivo, often through enzymatic processes. The primary goal of a pro-drug is to improve the physicochemical or pharmacokinetic properties of the parent drug. In the case of L-tyrosine, esterification of the carboxylic acid group to form this compound (L-TEE) is a key strategy to enhance its utility.

The ethyl ester modification increases the lipophilicity of the L-tyrosine molecule and, in its hydrochloride salt form, significantly improves aqueous solubility.[2][3][4][5][6] This dual improvement in properties is hypothesized to lead to enhanced absorption and bioavailability compared to the parent amino acid.

Physicochemical Properties: L-Tyrosine vs. This compound

The esterification of L-tyrosine with ethanol fundamentally alters its physicochemical properties, making it a more viable candidate for drug delivery.

| Property | L-Tyrosine | This compound (L-TEE) | This compound HCl | Significance |

| Molecular Weight | 181.19 g/mol | 209.25 g/mol [7] | 245.7 g/mol [3][4] | Increased molecular weight due to the addition of the ethyl group and HCl. |

| Aqueous Solubility | ~0.45 mg/mL[1] | Limited solubility in water.[3] | ~368.5 mg/mL (estimated)[2][3][4][5] | The hydrochloride salt of L-TEE demonstrates a dramatic increase in aqueous solubility, overcoming a major limitation of L-tyrosine. |

| LogP | -2.26 (predicted) | 1.52540[2] | 1.060 (estimated for the salt)[3] | The higher LogP value of L-TEE indicates increased lipophilicity, which can facilitate passage across biological membranes. |

Mechanism of Action: The Enzymatic Conversion of L-TEE to L-Tyrosine

The efficacy of L-TEE as a pro-drug is entirely dependent on its efficient conversion back to L-tyrosine within the body. This biotransformation is primarily mediated by a class of enzymes known as carboxylesterases .

The Role of Carboxylesterases

Carboxylesterases (CES) are a superfamily of serine hydrolases ubiquitously present in the body, with high concentrations found in the liver, small intestine, and blood plasma.[8] These enzymes are responsible for the hydrolysis of a wide range of ester-containing endogenous and exogenous compounds, including many pro-drugs. The general reaction for the hydrolysis of L-TEE is as follows:

This compound + H₂O --(Carboxylesterase)--> L-Tyrosine + Ethanol

This enzymatic cleavage of the ethyl ester bond liberates the free L-tyrosine, which can then enter its metabolic pathways, including the synthesis of catecholamines.

Enzymatic Kinetics and Efficiency

-

Substrate Specificity of Carboxylesterases: Different isoforms of carboxylesterases (e.g., CES1 and CES2 in humans) exhibit varying substrate specificities. The structural features of the pro-drug, such as the size of the alcohol moiety and the nature of the parent molecule, can affect the binding affinity (Km) and the catalytic rate (Vmax).[9][10]

-

Tissue Distribution of Esterases: The high concentration of carboxylesterases in the liver and intestine suggests that a significant portion of orally administered L-TEE would be rapidly hydrolyzed upon absorption.

The successful conversion of L-tyrosine methyl ester, a close analog, into L-tyrosine in vivo with a substantial increase in bioavailability, supports the hypothesis that simple alkyl esters of tyrosine are efficiently processed by endogenous esterases.[11]

Figure 1: A simplified diagram illustrating the conversion of this compound (L-TEE) to L-Tyrosine by carboxylesterases and its subsequent entry into the catecholamine synthesis pathway.

Experimental Protocols for Characterization

The validation of L-TEE as an effective pro-drug requires rigorous experimental evaluation. The following sections outline key experimental workflows.

In Vitro Hydrolysis Assay

This assay is crucial for determining the rate and extent of L-TEE conversion to L-tyrosine in a simulated biological environment. Liver microsomes are a common in vitro model as they are rich in drug-metabolizing enzymes, including carboxylesterases.[12][13][14][15]

Objective: To quantify the rate of L-TEE hydrolysis to L-tyrosine by liver microsomes.

Materials:

-

This compound (L-TEE)

-

L-Tyrosine standard

-

Pooled human or rodent liver microsomes[12]

-

NADPH regenerating system (optional, to assess concomitant phase I metabolism)[12]

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

HPLC system with UV or fluorescence detector

-

C18 reversed-phase HPLC column

Protocol:

-

Preparation of Reagents:

-

Incubation:

-

Pre-warm the microsomal suspension and L-TEE solution at 37°C for 5 minutes.

-

Initiate the reaction by adding L-TEE to the microsomal suspension to achieve the desired final concentration.

-

Incubate the mixture at 37°C with gentle agitation.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile to each aliquot.

-

Vortex the samples and centrifuge to precipitate proteins.

-

Collect the supernatant for HPLC analysis.

-

-

HPLC Analysis:

-

Analyze the supernatant using a validated HPLC method to quantify the concentrations of both L-TEE and L-tyrosine.

-

A C18 column with a mobile phase of acetonitrile and water with a suitable buffer is a common starting point.

-

Detection can be achieved via UV absorbance or fluorescence for enhanced sensitivity.

-

Figure 2: A flowchart outlining the key steps in the in vitro hydrolysis assay of L-TEE using liver microsomes.

In Vivo Pharmacokinetic Study

An in vivo study is essential to determine the pharmacokinetic profile of L-TEE and to compare its bioavailability to that of L-tyrosine. Rodent models, such as rats or mice, are commonly used for such studies.[11][16][17]

Objective: To compare the plasma concentration-time profiles and key pharmacokinetic parameters (Cmax, Tmax, AUC) of L-tyrosine following oral administration of L-TEE versus L-tyrosine.

Study Design:

-

Animals: Male Sprague-Dawley rats (or a similar rodent model).

-

Groups:

-

Group 1: Oral administration of L-tyrosine (e.g., in a suspension).

-

Group 2: Oral administration of an equimolar dose of L-TEE.

-

Group 3: Intravenous administration of L-tyrosine (for bioavailability calculation).

-

-

Dosing: A single oral gavage or intravenous injection.

-

Blood Sampling: Collect serial blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-dosing.

-

Sample Processing: Centrifuge blood samples to obtain plasma, which is then stored at -80°C until analysis.

Sample Analysis:

-

Plasma samples are processed (e.g., by protein precipitation) and analyzed by a validated HPLC method to determine the concentration of L-tyrosine.

Data Analysis:

-

Plot the mean plasma L-tyrosine concentration versus time for each group.

-

Calculate the following pharmacokinetic parameters:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure.

-

-

Calculate the relative oral bioavailability of L-tyrosine from L-TEE compared to L-tyrosine administration.

Conclusion

This compound represents a promising pro-drug strategy to enhance the delivery of L-tyrosine. Its improved physicochemical properties, particularly the increased aqueous solubility of its hydrochloride salt, address a key limitation of the parent amino acid. The mechanism of action relies on efficient enzymatic hydrolysis by ubiquitous carboxylesterases to release L-tyrosine in vivo. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of L-TEE's efficacy as a pro-drug. Further research, particularly detailed pharmacokinetic and pharmacodynamic studies, will be crucial in fully elucidating the therapeutic potential of this compound.

References

- 1. L-Tyrosine in Cell Culture [sigmaaldrich.cn]

- 2. chembk.com [chembk.com]

- 3. This compound Hydrochloride | 4089-07-0 [chemicalbook.com]

- 4. This compound Hydrochloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound hydrochloride, 99%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Biochemical and molecular analysis of carboxylesterase-mediated hydrolysis of cocaine and heroin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of CPT-11 hydrolysis by human liver carboxylesterase isoforms hCE-1 and hCE-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Brain tyrosine increases after treating with prodrugs: comparison with tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 16. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. Effect of L-tyrosine in vitro and in vivo on energy metabolism parameters in brain and liver of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Tyrosine Ethyl Ester: A Technical Guide to its Role as a Neurotransmitter Precursor

Abstract

This technical guide provides a comprehensive overview of L-Tyrosine Ethyl Ester as a prodrug for L-Tyrosine and its subsequent role as a precursor to the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine. The rationale for utilizing an esterified form of L-Tyrosine to potentially enhance bioavailability is discussed in the context of overcoming the limitations of L-Tyrosine supplementation. This document details the enzymatic conversion of this compound to L-Tyrosine and the downstream enzymatic cascade responsible for catecholamine synthesis. Detailed, field-proven experimental protocols are provided for the in vitro and in vivo characterization of this compound, including methods for assessing its hydrolysis, and its impact on neurotransmitter levels using techniques such as in vivo microdialysis coupled with high-performance liquid chromatography (HPLC). This guide is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and neurochemistry.

Introduction: The Rationale for L-Tyrosine Prodrugs

L-Tyrosine, a non-essential amino acid, is the metabolic precursor to the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—which are fundamental to numerous physiological and cognitive processes, including mood, motivation, attention, and the 'fight-or-flight' response.[1][2] The synthesis of these neurotransmitters is dependent on the availability of L-Tyrosine in the brain.[3] Consequently, supplementation with L-Tyrosine has been investigated as a therapeutic strategy to support cognitive function and mitigate the effects of stress, which can deplete catecholamine levels.[1]

However, the efficacy of direct L-Tyrosine supplementation can be limited by its physicochemical properties, such as its moderate solubility in water. Prodrug strategies, such as the esterification of L-Tyrosine to form this compound, represent a promising approach to enhance its bioavailability and subsequent delivery to the central nervous system.[4] The esterification of the carboxylic acid moiety of L-Tyrosine to its ethyl ester is hypothesized to increase its lipophilicity, potentially facilitating its absorption and transport across biological membranes, including the blood-brain barrier (BBB).

The Biochemical Pathway: From Prodrug to Neurotransmitter

The journey of this compound from a supplementary compound to a functional neurotransmitter involves a two-stage process: enzymatic hydrolysis to L-Tyrosine, followed by the well-established catecholamine synthesis pathway.

Enzymatic Hydrolysis of this compound

Upon administration, this compound is hydrolyzed by non-specific esterases, which are abundant in the body, particularly in the liver and blood plasma, to yield L-Tyrosine and ethanol.[5][6] This conversion is critical for the subsequent utilization of L-Tyrosine in the brain.

dot

References

- 1. L-Tyrosine to alleviate the effects of stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Tyrosine Supplementation: Can This Amino Acid Boost Brain Dopamine and Improve Physical and Mental Performance? - Gatorade Sports Science Institute [gssiweb.org]

- 4. Brain tyrosine increases after treating with prodrugs: comparison with tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]

- 6. Pig Liver Esterases Hydrolyze Endocannabinoids and Promote Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the potential antioxidant properties of L-Tyrosine ethyl ester

An In-Depth Technical Guide to Investigating the Potential Antioxidant Properties of L-Tyrosine Ethyl Ester

Foreword: From Amino Acid to Antioxidant Candidate

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a well-established contributor to cellular damage and the pathogenesis of numerous chronic diseases. The scientific community's quest for effective antioxidant compounds is therefore relentless. L-Tyrosine, a phenolic amino acid, possesses inherent chemical features suggestive of antioxidant activity, and indeed, studies have confirmed its ability to scavenge free radicals and chelate metals in vitro.[1][2] However, the narrative is complex, with some research indicating that high concentrations of L-Tyrosine may paradoxically induce oxidative stress in vivo, potentially contributing to the pathophysiology of conditions like hypertyrosinemia.[3][4][5]

This guide focuses on This compound (L-TEE) , a synthetic derivative designed to improve the lipophilicity and, theoretically, the bioavailability of the parent amino acid.[6][7] The esterification of L-Tyrosine's carboxyl group may enhance its ability to cross cellular membranes, potentially delivering the phenolic antioxidant moiety more efficiently to intracellular sites of oxidative stress.[7] This document serves as a comprehensive technical framework for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a strategic guide to systematically explore, validate, and characterize the potential antioxidant properties of this compound, from fundamental chemical reactions to complex biological systems.

Part 1: Foundational Concepts & Mechanistic Hypotheses

A thorough investigation begins with a clear understanding of the molecule's properties and the formulation of testable hypotheses. The potential antioxidant activity of L-TEE is not a single property but a composite of several possible mechanisms.

Chemical Profile of this compound

This compound (CAS No: 949-67-7) is the ethyl ester derivative of L-Tyrosine.[6] The key modification is the conversion of the carboxylic acid group to an ethyl ester. This seemingly minor change has significant implications:

-

Increased Lipophilicity: The addition of the ethyl group reduces the molecule's overall polarity compared to the zwitterionic L-Tyrosine. This is predicted to enhance its permeability across lipid-rich biological membranes.

-

Metabolic Lability: Ester bonds are susceptible to hydrolysis by esterase enzymes present in plasma and within cells.[8] It is therefore critical to consider that the biological effects of L-TEE administration could be mediated by the intact ester, its metabolite L-Tyrosine, or a combination of both.

| Property | L-Tyrosine | This compound |

| Molecular Formula | C₉H₁₁NO₃ | C₁₁H₁₅NO₃ |

| Molecular Weight | 181.19 g/mol | 209.24 g/mol [9] |

| Appearance | White crystalline powder | White to off-white powder[6] |

| Key Functional Groups | Phenolic hydroxyl, Amine, Carboxylic acid | Phenolic hydroxyl, Amine, Ethyl ester[6] |

Hypothesized Mechanisms of Antioxidant Action

The investigation into L-TEE's antioxidant potential should be guided by two primary hypotheses: direct radical scavenging and indirect modulation of cellular antioxidant defenses.

1.2.1. Direct Radical Scavenging The phenolic ring of tyrosine is the cornerstone of its direct antioxidant capability. The hydroxyl (-OH) group can donate a hydrogen atom (H•) to neutralize highly reactive free radicals (R•), thereby terminating damaging radical chain reactions. The resulting tyrosyl radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring, making the initial donation energetically favorable.

1.2.2. Indirect Cellular Antioxidant Effects Beyond direct chemical quenching, a compound can exert antioxidant effects by upregulating the cell's own defense machinery. The primary pathway governing this response is the Keap1-Nrf2-ARE signaling pathway .[10][11] Under basal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which targets it for degradation.[12] Upon exposure to oxidative or electrophilic stress, Keap1 releases Nrf2, allowing it to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, initiating their transcription.[13] These genes include enzymes responsible for detoxification (e.g., NQO1) and glutathione synthesis and regeneration (e.g., GCLC, GSR), as well as heme oxygenase-1 (HO-1).[11] A key hypothesis is that L-TEE or its metabolites could act as signaling molecules to activate this crucial defensive pathway.

Caption: The Keap1-Nrf2 pathway, a potential target for L-TEE.

Part 2: In Vitro Evaluation of Direct Radical Scavenging

The first step in experimental validation is to assess the direct, chemical antioxidant activity of L-TEE using established cell-free assays. It is crucial to use a panel of assays, as different methods rely on different chemical mechanisms (e.g., Hydrogen Atom Transfer vs. Single Electron Transfer), providing a more complete profile of the compound's reactivity.[14]

Rationale for Assay Selection

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Measures the reduction of the pre-formed ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.[15][16]

-

ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the inhibition of peroxyl radical-induced oxidation of a fluorescent probe (fluorescein). It is considered by some to be more biologically relevant as it uses a biologically relevant radical source (AAPH).[16][17]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare stock solutions of L-TEE, L-Tyrosine, and a positive control (e.g., Trolox or Ascorbic Acid) in methanol.

-

Create a series of dilutions from the stock solutions to generate a range of concentrations for testing.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of the test compound dilution (or methanol as a blank).

-

Add 150 µL of the 0.1 mM DPPH solution to all wells.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % Inhibition against the concentration of the test compound.

-

Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) from the dose-response curve.

-

Experimental Protocol: ABTS Radical Cation Decolorization Assay

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.

-

Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Before use, dilute the ABTS•+ solution with ethanol or a suitable buffer (e.g., PBS pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

-

-

Assay Procedure:

-

Add 20 µL of the test compound dilution to a well.

-

Add 180 µL of the diluted ABTS•+ solution.

-

Incubate at room temperature for 6 minutes.

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DPPH assay.

-

Data Presentation and Interpretation

Results from direct antioxidant assays should be summarized to allow for clear comparison. The IC₅₀ value is the standard metric; a lower IC₅₀ indicates higher antioxidant activity.

| Compound | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) | ORAC Value (µmol TE/µmol) |

| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| L-Tyrosine | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Trolox (Control) | Hypothetical Value | Hypothetical Value | 1.0 (by definition) |

| Ascorbic Acid (Control) | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| (TE = Trolox Equivalents) |

Causality Behind Interpretation: If L-TEE shows a lower IC₅₀ than L-Tyrosine, it suggests the ester moiety may enhance its reactivity or solubility in the assay medium. Comparing results across different assays (e.g., DPPH vs. ORAC) can provide initial insights into the mechanism of radical quenching.

Part 3: Cellular Models for Assessing Bioavailability and Efficacy

While informative, cell-free assays do not account for critical biological factors such as membrane permeability, intracellular metabolism, and potential cytotoxicity. Therefore, transitioning to cell-based assays is a mandatory step to assess biological relevance.[18][19]

The Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) within a cell.[20][21] DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to DCFH, which is trapped inside the cell. ROS generated by an initiator like AAPH then oxidize DCFH to the highly fluorescent DCF. An effective antioxidant will enter the cell and quench these ROS, reducing the fluorescence signal.[18][19]

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Experimental Protocol: CAA Assay

-

Cell Culture:

-

Culture human hepatocarcinoma (HepG2) cells or another suitable cell line in appropriate media until confluent.

-

Seed the cells into a 96-well black, clear-bottom microplate and allow them to adhere overnight.

-

-

Treatment:

-

Remove the culture medium and wash the cells with Phosphate Buffered Saline (PBS).

-

Treat the cells with various concentrations of L-TEE, L-Tyrosine, and a positive control (e.g., Quercetin) for 1-2 hours. Include a vehicle control.

-

-

Probe Loading:

-

Remove the treatment medium and add a solution containing DCFH-DA (e.g., 25 µM) to all wells. Incubate for 60 minutes.

-

-

Induction of Oxidative Stress:

-

Wash the cells twice with PBS to remove excess probe.

-

Add a solution of AAPH (e.g., 600 µM) to all wells except for the negative control wells.

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Measure fluorescence (Excitation: 485 nm, Emission: 538 nm) every 5 minutes for 1 hour.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence kinetics.

-

Calculate the CAA value as follows: CAA Unit = 100 - (∫SA / ∫CA) * 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.

-

Results are often expressed as Quercetin Equivalents (QE).[18]

-

Investigating Nrf2 Nuclear Translocation (Immunofluorescence)

To test the hypothesis that L-TEE activates the Nrf2 pathway, a direct visualization of Nrf2 moving to the nucleus is a powerful tool.

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a multi-well plate.

-

Treat cells with L-TEE (at a non-toxic concentration determined by a prior MTT assay), a known Nrf2 activator (e.g., sulforaphane) as a positive control, and a vehicle control for a defined period (e.g., 4-6 hours).

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.

-

Incubate with a primary antibody against Nrf2 overnight at 4°C.

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips onto microscope slides.

-

Image the cells using a fluorescence microscope.

-

Analyze the images to quantify the co-localization of the Nrf2 signal (green) with the nuclear signal (blue). An increase in nuclear Nrf2 in L-TEE-treated cells compared to the control indicates pathway activation.

-

Part 4: In Vivo Validation and Assessment of Oxidative Damage

The ultimate test of a potential antioxidant is its efficacy in a whole biological system. In vivo studies are essential to understand the compound's pharmacokinetics, systemic effects, and to confirm its protective action against oxidative damage in tissues, especially given the concerns about high-dose tyrosine toxicity.[3][22]

Study Design: Acute Oxidative Stress Model

A robust and reproducible animal model is key. Induction of acute liver injury with carbon tetrachloride (CCl₄) is a classic model of free-radical-mediated oxidative stress.

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

-

Acclimatization: Acclimatize animals for at least one week.

-

Treatment Groups (n=8-10 per group):

-

Control: Vehicle only (e.g., corn oil).

-

L-TEE Control: L-TEE administration only.

-

Stressor (CCl₄): Single intraperitoneal (IP) injection of CCl₄ in corn oil.

-

Protective (L-TEE + CCl₄): Pre-treatment with L-TEE (e.g., daily oral gavage for 7 days) followed by CCl₄ injection.

-

Positive Control (NAC + CCl₄): Pre-treatment with N-acetylcysteine (a known antioxidant) followed by CCl₄ injection.

-

-

Procedure: After the CCl₄ challenge (e.g., 24 hours), euthanize the animals and collect blood and tissues (e.g., liver) for biomarker analysis.

Measurement of In Vivo Biomarkers of Oxidative Stress

The damage caused by ROS can be quantified by measuring its impact on major classes of biomolecules.[23][24][25]

Protocol: Lipid Peroxidation (TBARS Assay)

This assay measures malondialdehyde (MDA), a major end-product of lipid peroxidation.[25]

-

Tissue Homogenization:

-

Homogenize a weighed portion of liver tissue in ice-cold KCl buffer.

-

Centrifuge to obtain the supernatant (post-mitochondrial fraction).

-

-

Assay Reaction:

-

Mix the supernatant with a solution of thiobarbituric acid (TBA) in an acidic medium.

-

Incubate the mixture in a boiling water bath for 60 minutes. This allows MDA to react with TBA to form a pink-colored adduct.

-

Cool the samples on ice to stop the reaction.

-

-

Measurement:

-

Centrifuge the samples to pellet any precipitate.

-

Measure the absorbance of the clear supernatant at 532 nm.

-

-

Quantification:

-

Calculate the concentration of MDA using a standard curve prepared with 1,1,3,3-tetramethoxypropane. Results are typically expressed as nmol MDA/mg protein.

-

Data Presentation: In Vivo Biomarkers

A summary table is the most effective way to present the quantitative outcomes from the in vivo study.

| Group | Serum ALT (U/L) | Liver MDA (nmol/mg protein) | Liver Protein Carbonyls (nmol/mg protein) | Liver SOD Activity (U/mg protein) |

| Control | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| L-TEE Only | Hypothetical Value | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| CCl₄ | High Value | High Value | High Value | Low Value |

| L-TEE + CCl₄ | Reduced Value | Reduced Value | Reduced Value | Restored Value |

| NAC + CCl₄ | Reduced Value | Reduced Value | Reduced Value | Restored Value |

| (ALT = Alanine Aminotransferase, a marker of liver damage) |

Self-Validation Logic: A successful outcome would show that the CCl₄ group has significantly elevated markers of liver damage (ALT) and oxidative stress (MDA, carbonyls) and depleted antioxidant enzymes (SOD). The L-TEE + CCl₄ group should show a statistically significant attenuation of these changes, ideally comparable to the N-acetylcysteine positive control group. The L-TEE only group should show no signs of toxicity.

Part 5: Synthesis, Interpretation, and Future Directions

Building a Comprehensive Picture

The final step is to synthesize the data from all phases of the investigation. A strong case for L-TEE as an antioxidant would be supported by:

-

In Vitro: A low IC₅₀ value in direct scavenging assays.

-

Cellular: A protective effect in the CAA assay and evidence of Nrf2 pathway activation.

-

In Vivo: A significant reduction in tissue-level markers of oxidative damage and preservation of endogenous antioxidant enzyme activity in a relevant stress model.

Addressing the Pro-oxidant Conundrum

It is critical to be vigilant for any evidence of pro-oxidant activity, particularly at higher concentrations, given the literature on the parent L-Tyrosine molecule.[3][4] Should such effects be observed (e.g., increased ROS in cells or exacerbated damage in vivo at a high dose), this would not invalidate the study but would instead define the therapeutic window of the compound. It would suggest that the beneficial effects are dose-dependent and that high, supra-physiological concentrations could be detrimental.

Future Research

A successful initial characterization opens the door to several key research avenues:

-

Metabolite Analysis: Conduct pharmacokinetic studies to determine the relative concentrations of intact L-TEE and its metabolite L-Tyrosine in plasma and target tissues after administration. This is crucial to attribute the observed effects to the correct molecular entity.

-

Chronic Disease Models: Evaluate the efficacy of L-TEE in models of chronic diseases where oxidative stress is a key driver, such as neurodegenerative disease, diabetes, or atherosclerosis.

-

Mechanism of Nrf2 Activation: If Nrf2 activation is confirmed, further studies are needed to determine the precise molecular mechanism (e.g., does L-TEE directly interact with Keap1?).

By following this structured, multi-faceted approach, researchers can build a robust and scientifically sound case for or against the utility of this compound as a novel antioxidant agent, paving the way for its potential application in nutraceuticals, cosmetics, or therapeutics.

References

- 1. Comparison of in vitro antioxidant and antiradical activities of L-tyrosine and L-Dopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of acute administration of L-tyrosine on oxidative stress parameters in brain of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tyrosine administration decreases glutathione and stimulates lipid and protein oxidation in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. CAS 949-67-7: this compound | CymitQuimica [cymitquimica.com]

- 8. Biosynthesis of l-tyrosine O-sulphate from the methyl and ethyl esters of l-tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. Antioxidants | Special Issue : Keap1/Nrf2 Signaling Pathway [mdpi.com]

- 11. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]

- 12. Beyond Antioxidation: Keap1–Nrf2 in the Development and Effector Functions of Adaptive Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bioivt.com [bioivt.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. resources.biomol.com [resources.biomol.com]

- 24. A Review of Various Oxidative Stress Testing Methods | Cell Biolabs [cellbiolabs.com]

- 25. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]

A Technical Guide to the Preclinical and Clinical Investigation of L-Tyrosine Ethyl Ester for Cognitive Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tyrosine, a precursor to the catecholamine neurotransmitters dopamine and norepinephrine, has garnered significant interest for its potential to enhance cognitive function, particularly under demanding conditions. However, its therapeutic application can be limited by factors such as solubility and bioavailability. This technical guide provides a comprehensive framework for the preliminary research and development of L-Tyrosine Ethyl Ester (LTEE), a prodrug designed to overcome these limitations. We will delve into the scientific rationale for LTEE development, outline detailed methodologies for its preclinical evaluation in validated animal models of cognition, and propose a structured approach for its investigation in human clinical trials. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to rigorously assess the potential of this compound as a cognitive enhancer.

Introduction: The Rationale for L-Tyrosine Prodrugs in Cognitive Enhancement

The central nervous system's capacity for optimal cognitive function is intrinsically linked to the finely tuned balance of its neurochemical milieu. Among the key players are the catecholamine neurotransmitters—dopamine and norepinephrine—which are synthesized from the amino acid L-Tyrosine. These neurochemicals are fundamental to a spectrum of cognitive processes, including working memory, executive function, and attention.[1][2] Under conditions of acute stress, such as sleep deprivation or extreme environmental exposure, the brain's demand for catecholamines increases, potentially leading to a temporary depletion and a concomitant decline in cognitive performance.[3][4][5]

Supplementation with L-Tyrosine has been explored as a countermeasure to mitigate these stress-induced cognitive deficits.[1][4][6] However, the physicochemical properties of L-Tyrosine, such as its limited water solubility, can present challenges for formulation and may impact its absorption and bioavailability. This has led to the exploration of L-Tyrosine prodrugs, which are chemically modified versions of the parent molecule designed to improve its delivery and pharmacokinetic profile.[7][8] this compound (LTEE) is one such prodrug, where the carboxylic acid group of L-Tyrosine is esterified with ethanol. This modification is intended to increase its lipophilicity, potentially enhancing its absorption and ability to cross the blood-brain barrier.[9] Once in the systemic circulation or the brain, LTEE is expected to be hydrolyzed by endogenous esterases to release L-Tyrosine, thereby increasing the precursor pool for catecholamine synthesis.

This guide provides a structured approach to the systematic investigation of this compound, from its fundamental characterization to its evaluation in preclinical models and its potential translation to human studies for cognitive enhancement.

Physicochemical Properties and Synthesis of this compound

This compound is a derivative of L-Tyrosine, typically available as a white to off-white crystalline powder.[10] It is more soluble in organic solvents compared to L-Tyrosine, a property that is central to its design as a prodrug.[10] LTEE is commonly synthesized through the esterification of L-Tyrosine with ethanol in the presence of an acid catalyst, such as hydrogen chloride, to yield the hydrochloride salt, which often exhibits improved stability and handling properties.[11]

| Property | L-Tyrosine | This compound Hydrochloride |

| Molecular Formula | C₉H₁₁NO₃ | C₁₁H₁₆ClNO₃ |

| Molecular Weight | 181.19 g/mol | 245.7 g/mol |

| Appearance | White crystalline powder | White to off-white crystalline powder |

| Solubility in Water | Slightly soluble | Soluble |

The Metabolic Journey of this compound

The proposed mechanism of action for this compound as a cognitive enhancer is predicated on its role as a prodrug that efficiently delivers L-Tyrosine to the brain. The following diagram illustrates the anticipated metabolic pathway.

Caption: Proposed metabolic pathway of this compound.

Preclinical Evaluation of this compound

A rigorous preclinical assessment is paramount to establishing the efficacy and safety of this compound. This involves a multi-tiered approach encompassing pharmacokinetic studies and behavioral assays in appropriate animal models.

Pharmacokinetic and Brain Penetration Studies

The primary objective of these studies is to determine if LTEE provides a pharmacokinetic advantage over L-Tyrosine.

Experimental Protocol: Comparative Pharmacokinetics in Rodents

-

Animal Model: Male Sprague-Dawley rats (250-300g).

-

Groups:

-

Group 1: L-Tyrosine (equimolar dose to LTEE) via oral gavage.

-

Group 2: this compound HCl via oral gavage.

-

Group 3: L-Tyrosine (equimolar dose to LTEE) via intravenous injection.

-

Group 4: this compound HCl via intravenous injection.

-

-

Dosing: A dose that is known to elicit a cognitive response with L-Tyrosine should be used as a starting point.

-

Sample Collection: Blood samples are collected via a cannulated jugular vein at multiple time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-administration. For brain penetration, a separate cohort of animals is euthanized at peak plasma concentration time points, and brain tissue is rapidly dissected.

-

Bioanalysis: Plasma and brain homogenate concentrations of both this compound and L-Tyrosine are quantified using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).[12][13]

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated for both compounds in plasma. Brain-to-plasma concentration ratios are determined to assess blood-brain barrier penetration.

Behavioral Assays for Cognitive Function

Validated animal models are crucial for assessing the cognitive-enhancing effects of LTEE. The choice of model should be guided by the specific cognitive domain of interest. Animal models of cognitive impairment are critical for testing the efficacy of potential therapeutic drugs.[14][15][16]

The MWM is a widely used task to assess hippocampal-dependent spatial learning and memory in rodents.[17][18][19]

Experimental Protocol: Morris Water Maze

-

Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water maintained at 22-25°C. A hidden escape platform is submerged 1-2 cm below the water surface.[17][18]

-

Acquisition Phase (4-5 days):

-

Animals are given 4 trials per day to find the hidden platform from different starting positions.

-

If the animal fails to find the platform within 60-90 seconds, it is gently guided to it.[17]

-

LTEE or vehicle is administered 30-60 minutes prior to the first trial of each day.

-

The latency to find the platform and the path length are recorded using a video tracking system.

-

-

Probe Trial (24 hours after the last acquisition trial):

-

The platform is removed, and the animal is allowed to swim freely for 60 seconds.[17]

-

The time spent in the target quadrant (where the platform was previously located) is measured as an index of memory retention.

-

The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones, providing a measure of recognition memory.[20][21][22][23]

Experimental Protocol: Novel Object Recognition Test

-

Habituation Phase (2-3 days): Animals are allowed to explore the empty testing arena to acclimate.[20][22]

-

Familiarization/Training Phase (T1):

-

Test Phase (T2) (after a retention interval, e.g., 1-24 hours):

-

One of the familiar objects is replaced with a novel object.[20][21]

-

LTEE or vehicle is administered prior to the training phase or the test phase to assess effects on memory acquisition or retrieval, respectively.

-

The time spent exploring the novel and familiar objects is recorded.

-

A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

-

Caption: A streamlined workflow for the preclinical evaluation of this compound.

Proposed Framework for Clinical Investigation

Should preclinical studies demonstrate a favorable pharmacokinetic profile and significant cognitive-enhancing effects, a carefully designed clinical trial is the next logical step.

Study Design and Population

A randomized, double-blind, placebo-controlled, crossover design is recommended to minimize inter-individual variability and enhance statistical power.[24] The target population could be healthy young adults who will be subjected to a cognitive stressor (e.g., sleep deprivation, multitasking) to unmask the potential benefits of LTEE.[5][25]

Outcome Measures

A battery of validated cognitive tests should be employed to assess various domains of cognitive function.

| Cognitive Domain | Primary Outcome Measure(s) | Secondary Outcome Measure(s) |

| Working Memory | N-Back Task, Digit Span Backward | |

| Executive Function | Stroop Test, Task Switching Paradigms | |

| Attention | Continuous Performance Test | Reaction Time Tasks |

| Subjective Effects | Visual Analog Scales for mood, alertness, and fatigue |

A Note on Comparative Efficacy: The Case of N-Acetyl-L-Tyrosine (NALT)

It is crucial to consider the findings from studies on other L-Tyrosine prodrugs. For instance, N-Acetyl-L-Tyrosine (NALT), another prodrug developed to increase L-Tyrosine bioavailability, has been shown to be poorly deacetylated in vivo, with a significant portion excreted unchanged.[3][26][27] This makes NALT an inefficient means of raising plasma L-Tyrosine levels compared to direct L-Tyrosine supplementation.[27] Therefore, a key objective in the clinical investigation of LTEE will be to demonstrate its superior conversion to L-Tyrosine and subsequent impact on cognitive performance compared to both placebo and potentially NALT.

Conclusion